3-Amino-5-chloro-N-(2-methylpropyl)benzamide
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Overview
Description
3-Amino-5-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and an N-(2-methylpropyl)benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-N-(2-methylpropyl)benzamide involves several steps:
Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to substitute the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.
Nitro Substitution: Nitric acid and concentrated sulfuric acid catalyze the formation of 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group.
Amidation: The intermediate reacts with methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: Halogenation and alkylation reactions can modify the benzamide moiety.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Chlorine gas for halogenation, Grignard reagents for alkylation.
Major Products
Oxidation: 2-nitro-3-methyl-5-chlorobenzoic acid.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
3-Amino-5-chloro-N-(2-methylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Shares a similar structure but with different substituents.
3-Amino-5-chloro-N,3-dimethylbenzamide: Another closely related compound with slight structural variations.
Uniqueness
3-Amino-5-chloro-N-(2-methylpropyl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-amino-5-chloro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENDCXMOLVCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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